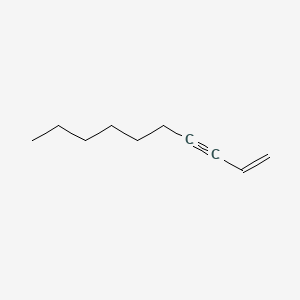
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzimidazole ring, an isopropyl group, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole intermediate. This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid under acidic conditions. The resulting benzimidazole is then alkylated with isopropyl bromide to introduce the isopropyl group.
Next, the benzimidazole derivative is reacted with 4-aminobenzoic acid to form the corresponding amide. This step is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Finally, the amide is converted to the hydrazide by treatment with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzoquinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function. These interactions can result in the disruption of cellular processes and the induction of biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: A simpler derivative with an isopropyl group but lacking the benzimidazole and hydrazide functionalities.
Benzoic acid, 4-amino-, 1-methylethyl ester: Contains an amino group and an ester functional group, differing in structure and reactivity.
Benzoic acid, 4-(1-methylethyl)-, methyl ester: An ester derivative with an isopropyl group, used in different applications.
Uniqueness
The uniqueness of benzoic acid, 4-(((2-(1-methylethyl)-1H-benzimidazol-1-yl)methyl)amino)-, hydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
36841-35-7 |
|---|---|
分子式 |
C18H21N5O |
分子量 |
323.4 g/mol |
IUPAC名 |
4-[(2-propan-2-ylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C18H21N5O/c1-12(2)17-21-15-5-3-4-6-16(15)23(17)11-20-14-9-7-13(8-10-14)18(24)22-19/h3-10,12,20H,11,19H2,1-2H3,(H,22,24) |
InChIキー |
GBBQDSGYHCEVHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


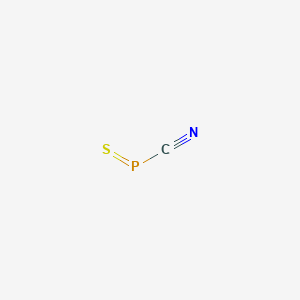
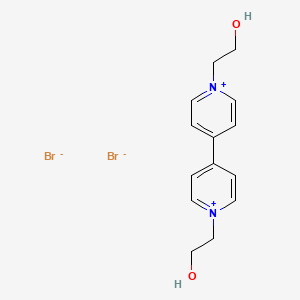

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)


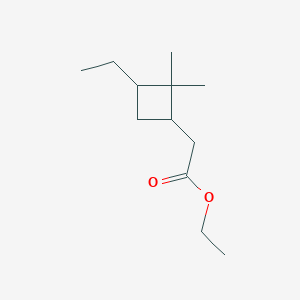


![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
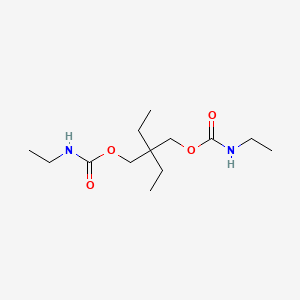

![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
